Rhein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

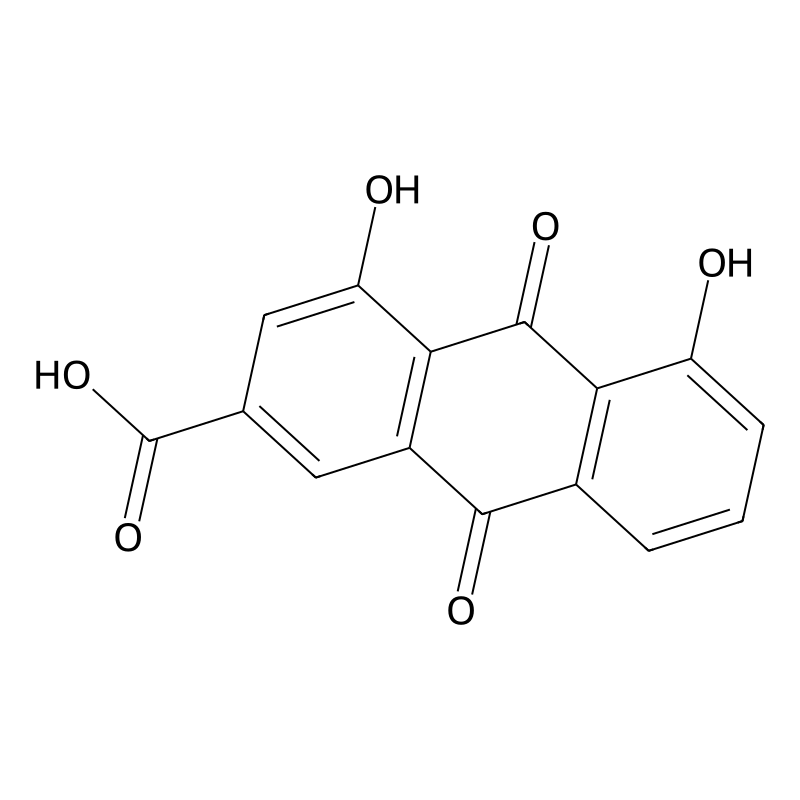

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring anthraquinone compound found in various plants, most notably in the roots and rhizomes of Rheum species, commonly known as rhubarb []. It has garnered significant scientific research interest due to its potential therapeutic effects in various disease conditions. Here's a breakdown of its current applications in scientific research:

Anti-inflammatory Properties

Studies suggest that Rhein possesses potent anti-inflammatory properties. It may help regulate inflammatory pathways by targeting specific molecules involved in the inflammatory response []. Research indicates its effectiveness in reducing inflammation in various models, including inflammatory bowel disease and liver fibrosis [].

Anti-tumor Activity

Rhein has shown promising anti-tumor activity in preclinical studies. It appears to inhibit the growth and proliferation of cancer cells through various mechanisms, including inducing cell death (apoptosis) and interfering with cell signaling pathways crucial for tumor development []. Further research is needed to explore its potential as an anti-cancer agent.

Other Therapeutic Applications

Scientific research is exploring the potential benefits of Rhein in other areas. Studies suggest its possible efficacy in managing diabetic nephropathy (kidney damage caused by diabetes), viral infections, and certain neurological disorders [, ]. However, more research is required to fully understand its effectiveness and safety in these contexts.

Note

It's important to remember that most of the research on Rhein's therapeutic potential is currently in preclinical stages, meaning it's been studied in cells or animal models. Further clinical trials are necessary to determine its safety and efficacy in humans.

Additional Considerations

Research is also investigating ways to improve the delivery and bioavailability of Rhein. Since it has limited solubility in water, scientists are exploring methods like encapsulation in nanoparticles to enhance its absorption in the body [].

Rhein, also known as cassic acid, is an anthraquinone derivative primarily derived from various species of rhubarb, such as Rheum palmatum and Rheum undulatum. Its chemical formula is C₁₅H₈O₆, and it has a molecular weight of approximately 284.22 g/mol. Rhein appears as yellowish-brown crystals and is noted for its diverse biological activities, including hepatoprotective and nephroprotective effects, as well as anti-cancer and anti-inflammatory properties .

Rhein exhibits a wide range of biological activities:

- Anti-inflammatory: It suppresses pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6.

- Antimicrobial: Rhein demonstrates activity against Staphylococcus aureus and Helicobacter pylori, inhibiting their growth.

- Antioxidant: It acts as a scavenger of free radicals, contributing to its protective effects on cells.

- Anti-cancer: Rhein induces apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and mitochondrial pathways. It also prevents angiogenesis by reducing vascular endothelial growth factor expression .

Rhein has numerous applications in various fields:

- Pharmaceuticals: Used as an active ingredient in formulations for treating inflammation, infections, and certain cancers.

- Health Supplements: Employed in dietary supplements for its antioxidant properties.

- Traditional Medicine: Historically used in herbal remedies for digestive issues due to its laxative effects .

- Research: Investigated for its potential effects on metabolic disorders like obesity due to its influence on fat metabolism .

Rhein has been studied for its interactions with various biological targets:

- Liver X Receptors: Rhein binds to liver X receptor alpha and beta, inhibiting their activity and subsequently affecting lipid metabolism.

- Synergistic Effects with Antibiotics: Studies have shown that rhein may enhance the efficacy of antibiotics such as oxacillin and ampicillin against resistant bacterial strains .

- Cancer Pathways: It modulates several signaling pathways associated with tumor promotion, including nuclear factor kappa B and phosphoinositide 3-kinase/Akt pathways, thereby reducing tumor cell proliferation and invasion .

Several compounds share structural similarities with rhein. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aloe-emodin | C₁₅H₁₀O₅ | Less potent against cancer than rhein; found in aloe vera. |

| Emodin | C₁₅H₁₀O₄ | Exhibits anti-inflammatory properties; also derived from rhubarb. |

| Chrysophanol | C₁₄H₁₀O₃ | Known for its laxative effects; less studied than rhein. |

| Rheum emodin | C₁₅H₁₀O₄ | Similar anticancer properties; derived from rhubarb. |

Rhein's uniqueness lies in its potent anti-cancer activity combined with significant anti-inflammatory effects, making it a valuable compound in both traditional medicine and modern pharmacology .

Rhein, a naturally occurring anthraquinone derivative, possesses the molecular formula C15H8O6 [1] [2] [3] [4]. The compound exhibits a molecular weight of 284.22 grams per mole [1] [2] [4] [5], representing its molar mass in standard chemical measurements. The monoisotopic mass has been precisely determined as 284.032088 atomic mass units [3], providing exact mass specifications for analytical applications. This molecular composition reflects the characteristic structure of anthraquinone compounds, containing fifteen carbon atoms, eight hydrogen atoms, and six oxygen atoms arranged in a specific configuration that defines its chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H8O6 [1] [2] [3] |

| Molecular Weight (g/mol) | 284.22 [1] [2] [4] |

| Monoisotopic Mass | 284.032088 [3] |

| CAS Number | 478-43-3 [2] [4] [5] |

Structural Characteristics and Anthraquinone Framework

Core Anthraquinone Structure

Rhein belongs to the anthraquinone family of compounds, characterized by a tricyclic aromatic framework consisting of two benzene rings connected through a central quinone moiety [1] [6]. The International Union of Pure and Applied Chemistry nomenclature designates rhein as 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid [4] [7], precisely describing its substitution pattern on the anthraquinone backbone.

The fundamental anthraquinone framework provides the structural foundation for rhein's chemical properties [8]. This planar aromatic system consists of three fused rings arranged in a linear configuration, with the central ring containing two ketone groups at positions 9 and 10 [1] [4]. The extended conjugated π-electron system within this framework is responsible for the compound's characteristic optical properties and electronic behavior [9].

Functional Group Substitution Pattern

The rhein molecule features a distinctive substitution pattern that differentiates it from other anthraquinone derivatives [5] [10]. Specifically, rhein contains two hydroxyl groups positioned at carbons 4 and 5 of the anthraquinone framework, along with a carboxyl group located at carbon 2 [1] [2] [4]. This particular arrangement of functional groups significantly influences the compound's chemical reactivity, solubility characteristics, and biological activity profiles.

The hydroxyl substituents at positions 4 and 5 contribute to the compound's ability to form hydrogen bonds and participate in various chemical reactions [8] [10]. The carboxyl group at position 2 provides acidic properties and enhances the compound's potential for forming salt derivatives and coordination complexes [5]. The systematic naming convention reflects this substitution pattern, with alternative nomenclature including 1,8-dihydroxyanthraquinone-3-carboxylic acid [5] [6], indicating equivalent positioning through different numbering systems.

Isomers and Related Compounds

Structural Isomers and Analogs

Rhein exists within a broader family of anthraquinone derivatives that share similar molecular frameworks but differ in their substitution patterns [11] [12]. Related compounds include emodin, chrysophanol, physcion, and aloe-emodin, which collectively comprise the major anthraquinone constituents found in traditional medicinal plants [11]. These structural analogs exhibit variations in the number, position, and types of substituent groups attached to the anthraquinone core.

The structural relationship between rhein and its analogs can be understood through systematic comparison of their substitution patterns [8]. While rhein possesses hydroxyl groups at positions 4 and 5 with a carboxyl group at position 2, other anthraquinone derivatives exhibit different arrangements of hydroxyl, methyl, and carboxyl substituents [12] [8]. These structural variations result in distinct pharmacological properties, solubility characteristics, and chemical reactivity profiles among the family members.

Glycoside Derivatives

Rhein commonly occurs in nature as glycoside derivatives, particularly rhein-8-glucoside or glucorhein [1]. These glycosylated forms represent prodrug variants where the carbohydrate moiety is attached to the anthraquinone structure, typically through hydroxyl groups [1]. The glycosidic linkage affects the compound's bioavailability, solubility, and metabolic processing within biological systems.

The formation of glycoside derivatives represents a significant aspect of rhein's natural occurrence and pharmaceutical applications [11]. These derivatives often exhibit altered pharmacokinetic properties compared to the free anthraquinone form, including modified absorption rates, distribution patterns, and elimination pathways [11]. The glycosidic bonds can be cleaved by enzymatic action, releasing the active anthraquinone moiety at specific sites within biological systems.

Crystallographic Properties

Crystal Structure and Morphology

Rhein exhibits characteristic crystalline properties that reflect its molecular structure and intermolecular interactions [1] [5]. The compound typically appears as orange crystals under standard conditions, transforming to yellow needle-like crystals following sublimation processes [5]. This color variation reflects changes in crystal packing arrangements and optical properties under different preparation conditions.

The crystal morphology of rhein demonstrates the influence of molecular planarity and intermolecular hydrogen bonding on solid-state organization [13]. The planar anthraquinone framework facilitates π-π stacking interactions between adjacent molecules, while the hydroxyl and carboxyl substituents enable hydrogen bond formation [13]. These intermolecular forces contribute to the overall crystal stability and determine the compound's physical properties in the solid state.

Thermal Properties and Phase Transitions

Electronic Structure and Quantum Chemical Analysis

Molecular Orbital Characteristics

The electronic structure of rhein is fundamentally determined by its extended conjugated π-electron system within the anthraquinone framework [15] [9]. This conjugation creates a series of molecular orbitals that define the compound's electronic properties, including its highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [15]. The energy gap between these frontier orbitals determines the compound's optical absorption characteristics and chemical reactivity patterns.

Quantum chemical calculations on anthraquinone derivatives reveal that the molecular orbital distribution is primarily localized within the aromatic framework [16] [17]. The presence of hydroxyl and carboxyl substituents introduces additional orbital contributions that can modify the overall electronic structure [18]. These substituent effects influence both the energy levels of molecular orbitals and their spatial distribution throughout the molecule.

Electronic Transitions and Spectroscopic Properties

The electronic structure of rhein manifests in characteristic ultraviolet-visible absorption spectra that reflect specific electronic transitions [5] [9]. The compound exhibits maximum absorption wavelengths at 229, 258, and 435 nanometers when measured in methanol [5]. These absorption bands correspond to different types of electronic transitions within the molecular framework.

The absorption at shorter wavelengths (229 and 258 nanometers) typically represents π-π* transitions involving the aromatic π-electron system [9] [19]. The longer wavelength absorption at 435 nanometers is characteristic of n-π* transitions involving nonbonding electrons on oxygen atoms [9] [19]. These spectroscopic features provide valuable information about the electronic structure and can be used for analytical identification and quantification purposes.

Quantum Chemical Descriptors and Reactivity Parameters

Density functional theory calculations provide quantitative descriptors of rhein's electronic properties that correlate with chemical reactivity and biological activity [16] [20]. Important parameters include electronegativity, chemical hardness, chemical softness, and electrophilicity index, which describe the compound's tendency to participate in various chemical reactions [17].

The electronic structure analysis reveals that rhein's reactivity is significantly influenced by the electron-donating nature of hydroxyl groups and the electron-withdrawing character of the carboxyl substituent [21] [8]. This electronic asymmetry creates regions of varying electron density throughout the molecule, potentially explaining the compound's diverse chemical and biological activities. Quantum chemical descriptors derived from molecular orbital calculations provide predictive tools for understanding structure-activity relationships in anthraquinone derivatives [18] [20].

| Spectroscopic Method | Wavelength/Property | Significance |

|---|---|---|

| UV-Vis (methanol) | λmax = 229 nm [5] | π-π* transition |

| UV-Vis (methanol) | λmax = 258 nm [5] | π-π* transition |

| UV-Vis (methanol) | λmax = 435 nm [5] | n-π* transition characteristic of anthraquinones |

| Electronic Structure | Conjugated π-system [9] | Electronic transitions between HOMO and LUMO orbitals |

Rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) exists as a solid crystalline compound under ambient conditions [1] [2]. The compound exhibits a characteristic yellow to orange coloration, appearing as a yellow to orange powder in its bulk form [1] [2] [3]. When subjected to sublimation processes, rhein forms distinctive yellow acicular crystals with a needle-like morphology [1]. The compound can also manifest as yellow needle crystals depending on the crystallization conditions employed [4] [3].

The physical appearance of rhein is consistent with its classification as an anthraquinone derivative, displaying the typical coloration associated with this class of compounds [1] [5]. The crystalline structure contributes to its stability and characteristic optical properties, making it readily identifiable through visual inspection and microscopic examination.

Melting Point and Thermal Stability

Rhein demonstrates notable thermal stability characteristics with a melting point of ≥300°C according to literature reports [1] [2] [6]. More specific measurements indicate a melting point range of 321-322°C [1] [4] [7], with sublimation occurring at these elevated temperatures. The compound exhibits a decomposition temperature of 330°C [1] [3], indicating a relatively narrow temperature window between melting and thermal degradation.

The compound's thermal behavior includes a boiling point of 346.72°C (rough estimate) [1] [2], though this value represents an approximation due to the compound's tendency to decompose at elevated temperatures. The flash point is reported as 329.4°C [2] [3], which is significant for handling and storage considerations.

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 321-322°C | [1] [4] [7] |

| Decomposition Temperature | 330°C | [1] [3] |

| Boiling Point | 346.72°C (est.) | [1] [2] |

| Flash Point | 329.4°C | [2] [3] |

The thermal stability profile indicates that rhein maintains its structural integrity up to approximately 300°C, making it suitable for various high-temperature applications while requiring careful temperature control during processing and analysis.

Solubility Profile

Rhein exhibits limited water solubility with a reported value of <0.1 g/100 mL at 17°C [1] [2] [3]. This poor aqueous solubility is characteristic of anthraquinone derivatives and significantly impacts its bioavailability and formulation strategies [8] [9].

The compound demonstrates variable solubility in organic solvents depending on their polarity and chemical nature. Rhein is readily soluble in alkaline solutions and pyridine [1] [2] [3], indicating its acidic nature through the carboxylic acid functional group. It shows slight solubility in several organic solvents including ethanol, methanol, benzene, chloroform, ether, and petroleum ether [1] [2] [3].

| Solvent System | Solubility | Temperature |

|---|---|---|

| Water | <0.1 g/100 mL | 17°C |

| Alkaline Solutions | Soluble | Room temperature |

| Pyridine | Soluble | Room temperature |

| Ethanol | Slightly soluble | Room temperature |

| Methanol | Slightly soluble | Room temperature |

| DMSO | Slightly soluble | Room temperature |

| Benzene | Slightly soluble | Room temperature |

| Chloroform | Slightly soluble | Room temperature |

The solubility characteristics are attributed to the presence of both hydrophilic (carboxylic acid and hydroxyl groups) and hydrophobic (aromatic ring system) regions within the molecular structure [1] [2].

Spectroscopic Characteristics

UV-Visible Absorption Spectrum

Rhein exhibits characteristic UV-visible absorption properties typical of anthraquinone derivatives. The compound displays a maximum absorption wavelength (λmax) of 432 nm in methanol [1] [2] [3], which corresponds to the characteristic yellow coloration observed visually.

Additional absorption bands are observed at 229 nm, 258 nm, and 435 nm [1], representing the typical absorption pattern for anthraquinone compounds with extended conjugation systems [10] [11]. These absorption characteristics are particularly useful for analytical quantification and identification purposes.

The UV-visible spectroscopic properties reflect the electronic transitions within the aromatic quinone system, with the longer wavelength absorption (432 nm) corresponding to the π→π* transitions in the conjugated system [12] [11].

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals characteristic functional group absorptions consistent with the anthraquinone structure. The spectrum exhibits typical bands for:

- Carbonyl (C=O) stretching vibrations from the quinone moiety

- Hydroxyl (O-H) stretching from the phenolic groups

- Carboxylic acid (C=O and O-H) stretching from the carboxyl group

- Aromatic C=C stretching from the anthracene ring system

The FTIR analysis provides structural confirmation and can be used for quality control and identification purposes [13] [14] [15].

NMR Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about rhein. Both ¹H NMR and ¹³C NMR data are available in the literature [16] [17] [18], offering insights into the chemical environment of individual atoms within the molecule.

The ¹³C NMR spectrum typically shows signals in the aromatic region (125-150 ppm) for the anthracene carbons, carbonyl carbons around 170-185 ppm for the carboxylic acid, and quinone carbons in the 180-220 ppm range [18] [19] [20].

The ¹H NMR spectrum exhibits characteristic aromatic proton signals and exchangeable protons from the hydroxyl and carboxylic acid groups [17] [21].

Mass Spectrometry Profile

Mass spectrometry analysis of rhein reveals a molecular ion peak at m/z 284 [16], consistent with the molecular formula C₁₅H₈O₆. The fragmentation pattern shows characteristic fragments including:

MS-MS fragmentation products:

- m/z 183.0444 (base peak)

- m/z 211.0386

- m/z 182.037

- m/z 165.0345

- m/z 167.0528

LC-MS fragmentation products:

- m/z 137.0399

- m/z 154.0425

- m/z 182.0383

- m/z 91.018

- m/z 65.0017

These fragmentation patterns are typical of anthraquinone compounds and provide structural confirmation through characteristic losses and rearrangements [16] [22] [23].

Chemical Reactivity and Stability

Rhein exhibits moderate chemical stability under normal storage conditions but demonstrates hygroscopic properties [1] [2] [3], meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates proper storage under controlled humidity conditions to maintain compound integrity [24] [25].

The compound shows pH-dependent stability with optimal stability observed under slightly acidic conditions [26] [8]. Studies indicate that rhein undergoes degradation at extreme pH values, with maximum stability occurring around pH 3.5-4.5 [8]. At alkaline pH values above 6.0, significant degradation occurs, leading to the formation of various oxidation products [8] [27].

Storage recommendations include maintaining the compound at 2-8°C under dry conditions to minimize moisture absorption and potential degradation [1] [2] [3].

Chemical reactivity characteristics:

- Forms red potassium salt and pink sodium salt with alkali metals [3]

- Undergoes oxidation reactions under certain conditions

- Exhibits pH-sensitive stability with degradation at extreme pH values

- Shows temperature-dependent stability with decomposition above 330°C

The hygroscopic nature of rhein requires careful handling and storage procedures to prevent moisture-induced degradation and maintain analytical accuracy [24] [28].

Acid-Base Properties and pKa Values

Rhein functions as a weak organic acid due to the presence of both carboxylic acid and phenolic hydroxyl groups in its structure. The compound exhibits a predicted pKa value of 3.17 ± 0.20 [1] [2] [3], indicating moderately acidic behavior characteristic of substituted anthraquinone carboxylic acids.

This pKa value places rhein in the range of moderately strong organic acids, similar to other carboxylic acid derivatives [29] [30]. The acidic nature is primarily attributed to the carboxylic acid group at the 2-position of the anthracene ring system, with additional contribution from the phenolic hydroxyl groups at positions 4 and 5 [1] [31].

The acid-base properties significantly influence the compound's:

- Solubility behavior in different pH environments

- Stability profile across various pH ranges

- Bioavailability and pharmacokinetic properties

- Analytical behavior in chromatographic systems

The LogP value of 4.290 (estimated) [1] [2] indicates moderate lipophilicity, which, combined with the acidic properties, influences the compound's partitioning behavior between aqueous and organic phases.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

>300

321 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

37% is excreted in urine and 53% in feces as estimated in rats.

15-60L.

Total CL is 1.5 L/h and renal CL is 0.1 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Vitamin D supplementation and COVID-19 disease: safety but unproven efficacy-reply to Dr Helga Rhein

Nicholas C Harvey, Cyrus Cooper, Zahra Raisi-EstabraghPMID: 34406642 DOI: 10.1007/s40520-021-01947-3

Abstract

Entrapment of Macrophage-Target Nanoparticles by Yeast Microparticles for Rhein Delivery in Ulcerative Colitis Treatment

Qiyan Chen, Ruifeng Luo, Xiaoqin Han, Jinming Zhang, Yao He, Shanshan Qi, Xiulan Pu, Wenbiao Nie, Lingling Dong, Haiting Xu, Fang Liu, Meisi Lin, Huiyun Zhong, Chaomei Fu, Fei GaoPMID: 34019390 DOI: 10.1021/acs.biomac.1c00425

Abstract

In this study, we developed an advanced colitis-targeted nanoparticles (NPs)-into-yeast cell wall microparticles (YPs) drug delivery system for ulcerative colitis (UC) therapy. In brief, YPs entrap hyaluronic acid (HA), and polyethylenimine (PEI) modified rhein (RH)-loaded ovalbumin NPs (HA/PEI-RH NPs) to form HA/PEI-RH NYPs. YPs can make HA/PEI-RH NPs pass through gastric environment stably and be degraded by β-glucanase to promote drug release from HA/PEI-RH NYPs in the colon. Cellular uptake evaluation confirmed that HA/PEI-RH NPs could specifically target and enhance the uptake rate via HA ligands. In biodistribution studies, HA/PEI-RH NYPs were able to efficiently accumulate in the inflammed colon in mice. In vivo experiments revealed that the HA/PEI-RH NYPs could significantly alleviate inflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway. Therefore, HA/PEI-RH NYPs have advantages of good gastric stability, β-glucanase-sensitive release ability, macrophage-targeted ability, and anti-UC effects. These advantages indicate YPs-entrapped multifunctional NPs are a promising oral drug delivery system for UC therapy.A research update on the therapeutic potential of rhein and its derivatives

Li Cheng, Qiuhe Chen, Rongbiao Pi, Jingkao ChenPMID: 33515540 DOI: 10.1016/j.ejphar.2021.173908

Abstract

Rhein is one of the anthraquinones components of Rheum. It shows excellent clinical efficacy and is widely used in the management of several disease conditions including tumors, inflammation, diabetic nephropathy, and viral infections. In this review, we summarize the recent studies on the pharmacological activities of rhein and its derivatives, as well as their association with different diseases and possible mechanisms based on our previous review. This review serves as an updated and a supplement to our previous report highlighting the use of rhein in nanotechnology. It also serves as a reference study and offers an overall picture of the use of rhein and its derivatives in nanotechnology.Deoxycholic acid-functionalised nanoparticles for oral delivery of rhein

Wenjie Yao, Zhishi Xu, Jiang Sun, Jingwen Luo, Yinghui Wei, Jiafeng ZouPMID: 33453389 DOI: 10.1016/j.ejps.2021.105713

Abstract

Rhein (RH) is a candidate for the treatment of kidney diseases. However, clinical application of RH is impeded by low aqueous solubility and oral bioavailability. Deoxycholic acid-conjugated nanoparticles (DNPs) were prepared by ionic interaction for enhancing intestinal absorption by targeting the apical sodium-dependent bile acid transporter in the small intestine. Resultant DNPs showed relatively high entrapment efficiency (90.7 ± 0.73)% and drug-loading efficiency (6.5 ± 0.29)% with a particle size of approximately 190 nm and good overall dispersibility. In vitro release of RH from DNPs exhibited sustained and pH-dependent profiles. Cellular uptake and apparent permeability coefficient (P) of the DNPs were 3.25- and 5.05-fold higher than that of RH suspensions, respectively. An in vivo pharmacokinetic study demonstrated significantly enhanced oral bioavailability of RH when encapsulated in DNPs, with 2.40- and 3.33-fold higher C

and AUC

compared to RH suspensions, respectively. DNPs are promising delivery platforms for poorly absorbed drugs by oral administration.

Novel rhein integrate transphytosomes as non-invasive local therapy for osteoarthritis to ameliorate cartilage deterioration in MIA-arthritic rats

Heba M K Ebada, Maha M A Nasra, Yosra S R Elnaggar, Rasha A Nassra, Amany A Solaiman, Ossama Y AbdallahPMID: 33780905 DOI: 10.1016/j.colsurfb.2021.111713

Abstract

Rhein (RH), a natural chondroprotective agent, suffers from poor systemic availability (20-25%) after oral administration concomitant to side effects on the gastrointestinal tract and liver. We present a new approach for non-invasive local targeted delivery of rhein to ameliorate cartilage deterioration employing cartilage-homing phospholipids nanocarriers. This is the first work to elaborate RH loaded transphytosome (RH-T-PHY) as novel nanovesicular systems for transdermal drug delivery based on an advantageous hybrid between phytosomes and transfersomes or bilosomes. Here, we developed transphytosomes through incorporating various edge activators (EAs) such as Tween 80, Span 80 and sodium deoxycholate into the lipid bilayer of RH phytosomes to affix the flexibility. RH-T-PHY with high flexibility and entrapment efficacy showed the highest significant skin permeation compared to conventional phytosomes. Additionally, RH-T-PHY have a magnificent potential in maintaining high chondroprotective activity as demonstrated by enhanced repair, regeneration of chondrocytes and GAG formation in MIA-induced osteoarthritis (OA) rat model. Besides, histological examination of vital organs revealed the formulation safety. Confocal laser microscopy images revealed the highest drug availability in the articular cartilage of RH-T-PHY treated group. Conclusively, novel RH-T-PHY can serve as a promising alternative means for delivery of chondroprotective drugs for effective non-invasive local therapy of OA.Anti-Inflammatory Efficacy of Fabricated Rhein Micelles

Xiangyu Ding, Yuan Wang, Chunmei Wen, Silu Wang, Qingqing Ruan, Zhaofeng Li, Jinzhong Xu, Zheng Xu, Jie DengPMID: 33422158 DOI: 10.1166/jbn.2020.2982

Abstract

Rhein is a potential anti-inflammatory agent, but its poor water solubility significantly restricts its clinical application. In this study, rhein micelles (RMs) with improved water solubility were fabricated on Pluronic F127 (F-127). Transmission electron microscopy showed that the as-prepared RMs displayed a mean diameter of approximately 20 nm and a spherical morphology. The encapsulation efficiency of the micelles towards drugs varied from 81.38 ± 4.35% to 24.87 ± 4.32%. The RMs exhibited a burst release during the first 6 h and a following sustained release up to 96 h with a biphasic drug release pattern as suggested by the drug release assay. Cytotoxicity assessment showed that the RMs caused no change in cell viability at drug concentrations below 40 μM after 24 and 48 h of incubation. In RAW264.7 macrophages, the RMs inhibited the lipopolysaccharide-induced activation of p65/NF-κB, which in turn suppressed the transcription of its downstream inducible nitric oxide synthase, and cytokine genes such as interleukin-1β and tumor necrosis factor-α . Simultaneously, the RMs led to reduced cytokine secretions, including cyclooxygenase-2, prostaglandin E2, nitric oxide, and interleukin-6 in a dose-dependent manner. The RMs reported herein may be a promising candidate for developing anti-inflammatory therapeutic formulations.Self-Assembled Herbal Medicine Encapsulated by an Oxidation-Sensitive Supramolecular Hydrogel for Chronic Wound Treatment

Weiyi Zhao, Xiang Zhang, Rui Zhang, Kai Zhang, Yang Li, Fu-Jian XuPMID: 33296174 DOI: 10.1021/acsami.0c19492

Abstract

Inflammation has been assumed to affect the pathology of wound healing and is associated with many nonhealing chronic wounds. Naturally derived herbal medicines with anti-inflammatory properties are of interest because of their effectiveness and affordability in clinical treatment. Herein, we report a supramolecular hydrogel comprising self-assembled natural herb rhein and an oxidative responsive cross-linked network based on ferrocene and β-cyclodextrin host-guest recognitions. Rhein can directly self-assemble into fibrils, exerting better anti-inflammation efficiency than its free drug form. The adaption of the supramolecular network can greatly improve the stability and retain the structural integrity of encapsulated self-assembled rhein. In addition, host-guest recognition confers dissolution of the hydrogel under oxidative stress, thereby delivering self-assembled rhein to the wound site and exerting better therapeutic efficiency. Evaluations in diabetic mice indicate that the resultant hydrogel promoted chronic wound healing by suppressing excess reactive oxygen species, facilitating the transition of the wound healing process, and restoring the normal wound-repair process. Therefore, the proposed hydrogel has a potential value as an herbal-based dressing for future clinical chronic wound management.Rhein Derivatives, A Promising Pivot?

Rui Pei, Yueping Jiang, Guanghua Lei, Jingjing Chen, Manhua Liu, Shao LiuPMID: 33167832 DOI: 10.2174/1389557520666201109120855

Abstract

Rhein, an anthraquinone derivative, has been employed widely, especially for the treatment of intractable diseases like diabetic nephropathy, arthritis, and cancer in a unique action mechanism. In the last decades, considerable efforts have been made in structural modification of rhein. This paper reviewed patents on pharmacological activity and therapeutic application of rhein and its derivatives from 1978 to 2018. Particularly, an analysis of patents was made, with the top 10 most valuable patents presented, and the interpretation of the legal status of patents was given. Given the properties of superior pharmacological activity, rich resources, cheap price, low toxicity, and mature extraction process, it is believed that an in-depth investigation on rhein and its derivatives is worth trying.Effects of rhein and Rheum palmatum L. extract on the pharmacokinetics and tissue distribution of aristolochic acid I and its demethylated metabolite in rats

Liping Ma, Zhuowei Shen, Haihong Hu, Hui Zhou, Lushan Yu, Huidi Jiang, Su ZengPMID: 33137430 DOI: 10.1016/j.jep.2020.113537

Abstract

Aristolochic acid nephropathy (AAN) is a kidney disease caused by the administration of plants containing aristolochic acids (AAs). Aristolochic acid I (AAI) is the main toxic component in AAs. Organic anion transporters (OATs) 1 and 3 mediate the renal uptake of AAI, which is related to AAN. In our previous study, we found that anthraquinones derived from the herbal medicine Rheum palmatum L. (RP) inhibited both OAT1 and OAT3, with rhein exhibiting the greatest potency among the components.This study aimed to investigate the effects of rhein and RP extract on the pharmacokinetics and tissue distribution of AAI and its demethylated metabolite (8-hydroxy-aristolochic acid I [AAIa]) in rats.

Rhein and RP extract were used as OAT inhibitors, and AAI was used as the toxic substrate. The pharmacokinetics and tissue distribution of AAI and AAIa in rats following the intravenous injection of AAI (10 mg/kg) in the presence and absence of rhein (100 mg/kg) or RP extract (5 g crude drug/kg) were investigated.

Co-administration with rhein increased AUC

of AAI and AAIa by 39 and 44%, respectively. However, the renal level of AAI was decreased to 50, 42, and 58% of those in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively, and the renal level of AAIa was decreased to 58, 57, and 61% of the level in rats treated with AAI alone, respectively, at these time points. In the RP extract co-administration group, AAI and AAIa plasma exposure was not significantly increased, but renal accumulation of AAI was decreased to 63, 58, and 68% of that in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively. In addition, renal accumulation of AAIa was decreased to 74, 70, and 70% of that in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively.

This study indicated that co-administration with rhein significantly increased the plasma exposure of AAI and AAIa while decreased their renal accumulation in rats. RP extract reduced the renal accumulation of AAI and AAIa, but have no significant effect on their plasma exposure levels in rats.

Effects of Rhein on Bile Acid Homeostasis in Rats

Zhong Xian, Jingzhuo Tian, Lianmei Wang, Yushi Zhang, Jiayin Han, Nuo Deng, Suyan Liu, Yong Zhao, Chunyin Li, Yan Yi, Dunfang Wang, Jing Meng, Chen Pan, Aihua LiangPMID: 33274227 DOI: 10.1155/2020/8827955

Abstract

Rhein, the active ingredient of rhubarb, a medicinal and edible plant, is widely used in clinical practice. However, the effects of repeated intake of rhein on liver function and bile acid metabolism are rarely reported. In this work, we investigated the alterations of 14 bile acids and hepatic transporters after rats were administered with rhein for 5 weeks. There was no obvious injury to the liver and kidney, and there were no significant changes in biochemical indicators. However, 1,000 mg/kg rhein increased the liver total bile acid (TBA) levels, especially taurine-conjugated bile acids (t-CBAs), inhibited the expression of farnesoid X receptor (FXR), small heterodimer partner (SHP), and bile salt export pump (BSEP) mRNA, and upregulated the expression of (cholesterol 7-hydroxylase) CYP7A1 mRNA. Rhein close to the clinical dose (10 mg/kg and 30 mg/kg) reduced the amounts of TBAs, especially unconjugated bile acids (UCBAs), and elevated the expression of FXR and multidrug resistance-associated protein 3 (Mrp3) mRNA. These results denote that rhein is relatively safe to use at a reasonable dose and timing. 30 mg/kg rhein may promote bile acid transport and reduce bile acid accumulation by upregulating the expression of FXR mRNA and Mrp3 mRNA, potentially resulting in the decrease in serum UBCAs.